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molecular formula C5H9N5 B8691998 2-Hydrazinyl-5-methylpyrimidin-4-amine

2-Hydrazinyl-5-methylpyrimidin-4-amine

Cat. No. B8691998
M. Wt: 139.16 g/mol
InChI Key: NZVPBACYGPZLII-UHFFFAOYSA-N
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Patent
US03957766

Procedure details

6.8 g. crude 2-hydrazino-4-amino-5-methyl-pyrimidine (m.p. 174° - 175°C.), which was prepared by treating 8 g. 2-chloro-4-methyl-pyrimidine with 40 ml. hydrazine hydrate for 1.5 hours at 100°C., were dissolved in a mixture of 79'ml. water and 37 ml. 2N hydrochloric acid, a solution of 8.3 g. 5-nitro-furan-2-aldehyde in 116 ml. methanol then added thereto, the reaction mixture left to stand for 1 hour at ambient temperature and the precipitated crystals filtered off with suction, washed with 50% aqueous methanol and then with ether, there thus being obtained 12.7 g. of the crude hydrazone, which had a melting point of 264° - 268°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=C(C)C=[CH:4][N:3]=1.O.[NH2:10][NH2:11].Cl.[N+:13]([C:16]1OC(C=O)=[CH:18][CH:17]=1)([O-])=O>CO.O>[NH:10]([C:4]1[N:3]=[C:2]([NH2:7])[C:16]([CH3:13])=[CH:17][N:18]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=O
Step Five
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by treating 8 g
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in a mixture of 79'ml
WAIT
Type
WAIT
Details
the reaction mixture left
FILTRATION
Type
FILTRATION
Details
the precipitated crystals filtered off with suction
WASH
Type
WASH
Details
washed with 50% aqueous methanol
CUSTOM
Type
CUSTOM
Details
with ether, there thus being obtained 12.7 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C1=NC=C(C(=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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